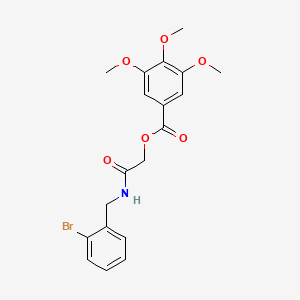

2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Description

The compound 2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate features a 3,4,5-trimethoxybenzoate ester core linked to a 2-bromobenzyl group via an amino-oxoethyl spacer. The 3,4,5-trimethoxybenzoyl (TMB) moiety is a common pharmacophore in anticancer and antiproliferative agents, often contributing to tubulin polymerization inhibition or kinase modulation . The bromobenzyl substituent may enhance lipophilicity and influence target binding, as seen in halogenated analogs .

Properties

IUPAC Name |

[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRKNTRPUOZYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the reaction of 2-bromobenzylamine with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their properties:

Key Findings from Structure-Activity Relationships (SAR)

Substituent Effects on Potency: Alkyl Chain Length and Branching: Straight-chain alkyl esters (e.g., propyl, butyl) exhibit higher cytotoxic activity than branched analogs (e.g., isopropyl) . However, longer chains like isopentyl () show increased potency, suggesting a balance between hydrophobicity and steric effects . The target compound’s 2-bromobenzyl group may similarly enhance activity compared to non-halogenated analogs. Amino-Oxoethyl Linkage: This spacer (as in ) introduces hydrogen-bonding capacity, which may improve receptor interaction compared to simple esters or amides .

Biological Activity Trends :

- Cytotoxicity : Compounds with fused aromatic systems (e.g., naphthalene in ) or bulky substituents (e.g., bromobenzyl) show heightened potency, likely due to enhanced π-π stacking or hydrophobic interactions .

- Enzyme Inhibition : Sulfamoyl-containing derivatives () demonstrate dual inhibition of P-glycoprotein (P-gp) and carbonic anhydrase XII (CA XII), highlighting the role of polar groups in multitarget activity .

Physical Properties :

- Lipophilicity : Computed XLogP3 values (e.g., 1.8 for ’s compound) suggest moderate lipophilicity, balancing solubility and membrane penetration .

- Melting Points : Lower melting points (e.g., 52–55°C for sulfamoyl derivatives in ) correlate with flexible alkyl chains, whereas rigid aromatic systems may exhibit higher thermal stability .

Biological Activity

The compound 2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cellular processes. For instance, studies have indicated its ability to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

- Antibacterial Activity : Preliminary findings suggest that this compound has significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various derivatives, including 2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate, reported the following MIC values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03 |

| Escherichia coli | 4–16 |

| Pseudomonas aeruginosa | 8–32 |

| Klebsiella pneumoniae | 16–64 |

These results underscore the compound's broad-spectrum antibacterial activity, particularly against Gram-positive strains .

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound inhibits bacterial DNA gyrase with an IC50 value significantly lower than 100 nM, indicating high potency. This inhibition is crucial for preventing bacterial proliferation and is a common target for antibiotic development .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the bromobenzyl group and the methoxy substituents significantly influence the biological activity of the compound. For example:

- Bromine Substitution : The presence of a bromine atom enhances lipophilicity and may improve cell membrane permeability.

- Methoxy Groups : The three methoxy groups are hypothesized to contribute to increased binding affinity to target enzymes due to enhanced electron donation properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.